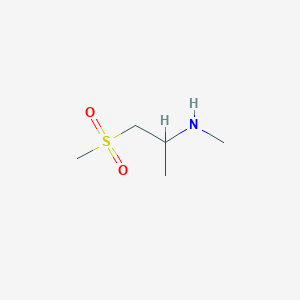
(1-Methanesulfonylpropan-2-yl)(methyl)amine
Vue d'ensemble
Description
(1-Methanesulfonylpropan-2-yl)(methyl)amine is a useful research compound. Its molecular formula is C5H13NO2S and its molecular weight is 151.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(1-Methanesulfonylpropan-2-yl)(methyl)amine, a compound with notable biological activity, has been the subject of various studies focusing on its pharmacological properties. This article synthesizes findings from diverse sources to provide a comprehensive overview of its biological activities, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound this compound features a methanesulfonyl group attached to a propan-2-yl chain, which is further substituted by a methyl amine group. This structure is significant as it influences the compound's interaction with biological targets.
Antimicrobial Activity
Research has indicated that derivatives of compounds similar to this compound exhibit antimicrobial properties. For instance, studies on related methanesulfonyl derivatives have shown activity against various bacterial strains, particularly Gram-positive bacteria. The minimum inhibitory concentration (MIC) values for these compounds typically range from 16 to 64 µg/mL against different strains, demonstrating moderate antibacterial efficacy .
Cytotoxic Effects
In cellular models, this compound has been observed to induce apoptosis in cancer cell lines. For example, compounds with similar structures have been shown to increase reactive oxygen species (ROS) levels, leading to apoptosis in K562 leukemia cells. The mechanism appears to involve mitochondrial pathways, where the activation of caspases is critical for the apoptotic process .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Pro-inflammatory Cytokines : Compounds in this class have been reported to inhibit the release of interleukin 6 (IL-6), a key pro-inflammatory cytokine involved in various inflammatory diseases and cancers. This inhibition may contribute to their overall anti-inflammatory and anti-cancer effects .
- Induction of Oxidative Stress : By increasing ROS levels within cells, these compounds can disrupt cellular homeostasis, leading to apoptosis. The modulation of the STAT3/ROS axis has been suggested as a pathway through which these effects are mediated .
- Interaction with Biomolecules : The structural characteristics allow for strong interactions with biomolecules such as DNA and proteins, enhancing their bioactivity through mechanisms like DNA intercalation or enzyme inhibition .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
Propriétés
IUPAC Name |
N-methyl-1-methylsulfonylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO2S/c1-5(6-2)4-9(3,7)8/h5-6H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLOKUBNHFJZPQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)C)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















